molecular formula C7H16O2 B8562002 2,3,3-Trimethylbutane-2-peroxol CAS No. 62696-04-2

2,3,3-Trimethylbutane-2-peroxol

Cat. No.: B8562002
CAS No.: 62696-04-2
M. Wt: 132.20 g/mol
InChI Key: NSQZOGMXDSPYGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3-Trimethylbutane-2-peroxol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

62696-04-2

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

2-hydroperoxy-2,3,3-trimethylbutane

InChI

InChI=1S/C7H16O2/c1-6(2,3)7(4,5)9-8/h8H,1-5H3

InChI Key

NSQZOGMXDSPYGW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)OO

Origin of Product

United States

Preparation Methods

Sulfuric Acid Catalysis

In a representative procedure, 2,3,3-trimethylbutanol is combined with 30–55 wt.% hydrogen peroxide in the presence of concentrated sulfuric acid at 20–25°C. The reaction proceeds via protonation of the alcohol, followed by nucleophilic attack by hydrogen peroxide. Key parameters include:

  • Molar ratio : Alcohol:H₂O₂ = 1:1–1.3.

  • Catalyst loading : 0.8–1.3 g acid per gram of alcohol.

  • Reaction time : 4–9 hours at 60–75°C.

Post-reaction cooling to <40°C enables phase separation, with the upper organic layer containing 2,3,3-trimethylbutane-2-peroxol (purity: 72–81%, yield: 69–87%). Comparative studies demonstrate that omitting the acid catalyst reduces yields to <70%, underscoring the necessity of proton donation for efficient peroxidation.

Solid Superacid Catalysis

Recent advancements employ solid superacids like H₂SO₄/SiO₂ or SO₄²⁻/ZrO₂, which enhance recyclability and reduce waste acidity. A typical protocol involves:

  • Mixing 2,3,3-trimethylbutanol with citric acid (mass ratio 7:1–12:1).

  • Adding H₂O₂ (25–55 wt.%) and solid superacid (1–1.5 mmol H⁺/g).

  • Refluxing at 60–75°C for 5 hours.

This method achieves 87% yield with 80.85% purity, outperforming homogeneous acid systems by minimizing side reactions. The catalyst is recovered via filtration and reused for 3–5 cycles without significant activity loss.

Radical-Mediated Synthesis via Alkoxy Intermediates

Oxalyl Chloride Activation

A radical pathway utilizes oxalyl chloride to convert 2,3,3-trimethylbutyl hydroperoxide into the corresponding peroxol. The process involves:

  • Generating tert-butoxy radicals through thermal decomposition of di-tert-butyl peroxyoxalate (DTBPO).

  • Trapping radicals with 2,3,3-trimethylbutane derivatives.

This method, while less common, provides access to stereochemically defined peroxides but requires stringent temperature control (80–100°C) to prevent premature decomposition.

Two-Phase Peroxidation Systems

Microreactor-based systems improve safety and selectivity for peroxide synthesis. In a capillary microreactor, 2,3,3-trimethylbutanol and H₂O₂ are introduced into separate phases (organic/aqueous), with interfacial reactions minimizing over-oxidation. Key advantages include:

  • Residence time : 2–5 minutes vs. hours in batch reactors.

  • Yield enhancement : 15–20% increase compared to conventional methods.

Comparative Analysis of Preparation Methods

Parameter Sulfuric Acid Solid Superacid Radical-Mediated Two-Phase
Yield (%)69–8780–8750–6575–85
Purity (%)72–8180–8570–7882–88
Catalyst RecyclabilityNoYes (3–5 cycles)NoNo
Reaction Time (h)4–94–61–20.1–0.2
Temperature Range (°C)60–7560–7580–10020–40

Critical Factors Influencing Synthesis Efficiency

Hydrogen Peroxide Concentration

Optimizing H₂O₂ concentration (25–55 wt.%) balances reactivity and safety. Concentrations >55 wt.% increase explosion risks, while <25 wt.% prolong reaction times.

Acid Catalyst Selection

Solid superacids (e.g., H₂SO₄/SiO₂) outperform homogeneous acids by providing stronger acid sites (1.04 mmol H⁺/g) and reducing aqueous waste. Citric acid co-catalysis further stabilizes intermediates, improving yields by 12–18%.

Temperature Control

Maintaining 60–75°C prevents H₂O₂ decomposition while ensuring sufficient activation energy. Exceeding 75°C accelerates radical side reactions, reducing purity by 8–15% .

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